2,2'-Dihydroxy-4',6'-dimethoxychalcone

Anticancer Gastric Cancer Cytotoxicity

2,2′-Dihydroxy-4′,6′-dimethoxychalcone (DDMC) is validated as 8.1-fold more potent than mitomycin C against SGC-7901 gastric cancer cells (IC₅₀ 1.6 vs. 13.0 μg/mL). It inhibits NF-κB, suppresses tumor growth in vivo, and selectively kills glioblastoma cells while sparing normal astrocytes. The 2,2′-dihydroxy-4′,6′-dimethoxy substitution pattern is structurally irreplaceable—single positional shifts abolish target selectivity. Procure authentic DDMC for reproducible SAR in oncology, antiparasitic, and NF-κB research programs.

Molecular Formula C17H16O5
Molecular Weight 300.3 g/mol
Cat. No. B1337040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Dihydroxy-4',6'-dimethoxychalcone
Molecular FormulaC17H16O5
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2O)O
InChIInChI=1S/C17H16O5/c1-21-12-9-15(20)17(16(10-12)22-2)14(19)8-7-11-5-3-4-6-13(11)18/h3-10,18,20H,1-2H3/b8-7+
InChIKeyONIYXBSQSPCBOF-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Dihydroxy-4',6'-dimethoxychalcone: Chemical Identity and Baseline Procurement Profile


2,2'-Dihydroxy-4',6'-dimethoxychalcone (CAS 1776-28-9; molecular formula C₁₇H₁₆O₅; molecular weight 300.31 g/mol) is a naturally occurring chalcone belonging to the 2′-hydroxychalcone subclass [1]. This compound is characterized by hydroxyl substitutions at the 2 and 2′ positions and methoxy groups at the 4′ and 6′ positions on the chalcone backbone . It is a yellow crystalline powder with a melting point of 171–173°C and is practically insoluble in water . As a member of the flavonoid precursor family, 2,2′-dihydroxy-4′,6′-dimethoxychalcone is primarily procured for research applications in oncology, antiparasitic drug discovery, and NF-κB pathway investigations [2].

Why 2,2'-Dihydroxy-4',6'-dimethoxychalcone Cannot Be Interchanged with Generic Chalcone Analogs


Substitution of 2,2′-dihydroxy-4′,6′-dimethoxychalcone with structurally similar chalcones such as cardamonin (2′,4′-dihydroxy-6′-methoxychalcone), 2′-hydroxy-4′,6′-dimethoxychalcone, or 2′,4′-dihydroxy-4,6′-dimethoxychalcone is not scientifically justifiable due to the extreme sensitivity of chalcone biological activity to hydroxyl/methoxyl substitution patterns [1]. Even a single positional shift in substitution—such as relocating the 2-hydroxyl group to the 4-position or altering the methoxylation pattern on the A-ring—fundamentally alters the compound's cytotoxicity profile, target selectivity, and mechanism of action [2]. The presence of the 2′-hydroxyl group in conjugation with the α,β-unsaturated carbonyl system is essential for specific biological activities including NF-κB inhibition and apoptosis induction, while the 4′,6′-dimethoxy substitution pattern on the A-ring confers selectivity toward distinct molecular targets compared to alternative substitution patterns . Consequently, procurement decisions must be based on compound-specific evidence rather than class-level assumptions.

Quantitative Evidence Guide: Verified Differentiation of 2,2'-Dihydroxy-4',6'-dimethoxychalcone vs. Analogs


Superior Cytotoxicity Against Gastric Cancer Cells: 8.1-Fold More Potent Than Mitomycin C

2,2′-Dihydroxy-4′,6′-dimethoxychalcone demonstrates substantially higher cytotoxic potency against the human gastric cancer cell line SGC-7901 compared to the clinical reference compound mitomycin C [1]. The compound exhibits an IC₅₀ value of 1.6 μg/mL (approximately 5.3 μM) against SGC-7901 cells, representing an 8.1-fold increase in potency over mitomycin C (IC₅₀ = 13.0 μg/mL) under identical in vitro assay conditions [1].

Anticancer Gastric Cancer Cytotoxicity SGC-7901 Mitomycin C

Selective Cytotoxicity Profile Against Four Human Cancer Cell Lines

2,2′-Dihydroxy-4′,6′-dimethoxychalcone displays a selective cytotoxic profile across multiple human cancer cell lines that is not observed with co-isolated homoisoflavonoids from the same natural source [1]. The compound showed in vitro cytotoxic activities toward SGC-7901 (gastric), A549 (lung), HepG2 (liver), and MCF-7 (breast) cancer cell lines, whereas the three newly discovered homoisoflavonoids (portulacanones A-D) showed no comparable activity spectrum [1].

Anticancer Selective Cytotoxicity SGC-7901 A549 HepG2

NF-κB Pathway Inhibition with In Vivo Tumor Growth Suppression

2,2′-Dihydroxy-4′,6′-dimethoxychalcone (DDMC) inhibits the expression of NF-κB and suppresses tumor growth in animal models, a property that is not consistently demonstrated across all chalcone derivatives . DDMC inhibits proliferation of human glioma cells without affecting normal brain cells and suppresses malignant human glioblastoma cell proliferation in a dose-dependent manner while minimally affecting normal human astrocytes . The compound has been found to be non-toxic and safe for use in mammals .

NF-κB Inhibition Antitumor In Vivo Glioblastoma

Distinct Cytotoxicity Profile Compared to 2′-Hydroxy-4′,6′-dimethoxychalcone

The cytotoxic potency of 2,2′-dihydroxy-4′,6′-dimethoxychalcone differs markedly from its structural analog 2′-hydroxy-4′,6′-dimethoxychalcone (flavokawain B) against the HepG2 hepatocellular carcinoma cell line [1]. In a direct comparative study of seven chalcone derivatives isolated from Cyclosorus parasiticus, compounds 3 (parasiticin C) and 6 (2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone) exhibited substantial cytotoxicity against HepG2 with IC₅₀ values of 1.60 μM and 2.82 μM respectively, while compound 5 (2′-hydroxy-4′,6′-dimethoxychalcone) showed no significant cytotoxicity under identical assay conditions [1].

Anticancer Structure-Activity Relationship HepG2 Cytotoxicity

Differentiation from 2′,4′-Dihydroxy-6′-methoxychalcone (Cardamonin) in Antiparasitic and Cytotoxic Activities

The substitution pattern of 2,2′-dihydroxy-4′,6′-dimethoxychalcone confers a distinct biological activity profile compared to cardamonin (2′,4′-dihydroxy-6′-methoxychalcone), a structurally related chalcone with a single methoxy group [1]. Cardamonin demonstrates cytotoxic activity against SW-480 human colon cancer cells with IC₅₀ = 35 μM, whereas structure-activity relationship studies demonstrate that methoxylation pattern on the A-ring significantly modulates potency [2]. In antiparasitic assays, the closely related compound 2′,4′-dimethoxy-6′-hydroxychalcone exhibited EC₅₀ values of 0.5 μg/mL against Trypanosoma brucei brucei and 5.2 μg/mL against Leishmania mexicana [3].

Antitrypanosomal Antileishmanial Anticancer Cardamonin Selectivity

Chalcone vs Flavanone: Structural Class Determines Antiparasitic Activity

Chalcones demonstrate significant antitrypanosomal and antileishmanial activity while structurally corresponding flavanones are inactive, establishing that the α,β-unsaturated carbonyl system of the chalcone scaffold is essential for antiparasitic activity [1]. In a comparative study, the chalcone 2′,4′-dimethoxy-6′-hydroxychalcone showed EC₅₀ values of 0.5 μg/mL against Trypanosoma brucei brucei and 5.2 μg/mL against Leishmania mexicana, whereas flavanones isolated from the same plant source showed no activity [1].

Antitrypanosomal Antileishmanial Chalcone Flavanone Structure-Activity

Best Research and Industrial Application Scenarios for 2,2'-Dihydroxy-4',6'-dimethoxychalcone


Gastric Cancer Drug Discovery: Lead Compound for SGC-7901-Selective Cytotoxics

Based on the direct evidence that 2,2′-dihydroxy-4′,6′-dimethoxychalcone is 8.1-fold more potent than mitomycin C against SGC-7901 gastric cancer cells (IC₅₀ = 1.6 μg/mL vs 13.0 μg/mL) [1], this compound is optimally suited as a lead scaffold for gastric cancer drug discovery programs. The quantifiable superiority over a clinically established chemotherapeutic agent provides a strong rationale for medicinal chemistry optimization efforts. Procurement of this specific compound is essential for reproducibility in SAR studies focused on improving gastric cancer selectivity and potency.

NF-κB Pathway Research: Tool Compound for Inflammation-Cancer Axis Studies

2,2′-Dihydroxy-4′,6′-dimethoxychalcone (DDMC) inhibits NF-κB expression and suppresses tumor growth in animal models while demonstrating selective toxicity toward malignant glioblastoma cells with minimal effects on normal astrocytes . This profile makes the compound valuable as a tool compound for investigating NF-κB-mediated pathways in cancer progression and inflammation. Researchers investigating the inflammation-cancer axis or developing NF-κB-targeted therapies should prioritize this specific chalcone due to its demonstrated in vivo efficacy and cancer-cell selectivity.

Comparative SAR Studies: Essential Reference for 2′-Hydroxychalcone Substitution Pattern Analysis

The distinctive 2,2′-dihydroxy-4′,6′-dimethoxy substitution pattern of this compound serves as an essential reference point in comparative structure-activity relationship studies of chalcone derivatives [2]. Evidence from Cyclosorus parasiticus isolates demonstrates that the presence or absence of the 2-hydroxyl group on the B-ring critically influences cytotoxic activity, with 2′-hydroxy-4′,6′-dimethoxychalcone showing no significant HepG2 cytotoxicity while structurally related compounds exhibit IC₅₀ values as low as 1.60 μM [2]. Procurement of authentic 2,2′-dihydroxy-4′,6′-dimethoxychalcone is critical for establishing baseline activity in SAR libraries.

Antiparasitic Drug Discovery: Chalcone Scaffold Reference with Cancer-Selective Profile

While direct antiparasitic data for 2,2′-dihydroxy-4′,6′-dimethoxychalcone are limited, the compound shares the active chalcone scaffold demonstrated to possess potent antitrypanosomal and antileishmanial activity (EC₅₀ = 0.5-5.2 μg/mL) compared to inactive flavanones [3]. The combination of demonstrated anticancer activity (SGC-7901, A549, HepG2, MCF-7) [1] with the established antiparasitic potential of the chalcone class positions this compound as a unique dual-purpose reference material for programs investigating overlapping mechanisms between cancer and parasitic diseases. Its NF-κB inhibitory activity further supports applications in immunomodulation and host-pathogen interaction studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2'-Dihydroxy-4',6'-dimethoxychalcone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.